molecular formula C13H14FN3S2 B14859646 N-ethyl-6-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinamine

N-ethyl-6-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinamine

Cat. No.: B14859646
M. Wt: 295.4 g/mol
InChI Key: KQOYNALKWSGVPW-UHFFFAOYSA-N
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Description

N-ethyl-6-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This particular compound is characterized by the presence of ethyl, fluorophenyl, sulfanyl, and methylsulfanyl groups attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Sulfanyl Groups: The sulfanyl groups can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.

    Ethylation and Fluorination: The ethyl and fluorophenyl groups can be introduced through alkylation and halogenation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding reduced forms of the compound

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-ethyl-6-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-ethyl-6-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(4-fluorophenyl)-2-(methylsulfanyl)-4-pyrimidinamine
  • N-ethyl-6-(phenylsulfanyl)-2-(methylsulfanyl)pyrimidin-4-amine

Uniqueness

N-ethyl-6-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidin-4-amine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both sulfanyl and fluorophenyl groups can enhance its reactivity and binding affinity to certain molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H14FN3S2

Molecular Weight

295.4 g/mol

IUPAC Name

N-ethyl-6-(4-fluorophenyl)sulfanyl-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C13H14FN3S2/c1-3-15-11-8-12(17-13(16-11)18-2)19-10-6-4-9(14)5-7-10/h4-8H,3H2,1-2H3,(H,15,16,17)

InChI Key

KQOYNALKWSGVPW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=NC(=N1)SC)SC2=CC=C(C=C2)F

Origin of Product

United States

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